molecular formula C12H11FN2O6S3 B2983540 Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1607324-01-5

Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2983540
M. Wt: 394.41
InChI Key: OWCBBHDQJQXXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H11FN2O6S3 and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors with Antioxidant Activity

Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate compounds have been explored for their potential as aldose reductase inhibitors (ARIs) with antioxidant activity. This research is particularly relevant in addressing long-term diabetic complications. Some compounds in this category have shown promising ARI activity, indicating their potential for therapeutic applications in diabetes management (Alexiou & Demopoulos, 2010).

Synthesis of Thiazolecarboxylic Acid Derivatives

The chemical synthesis of N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives, closely related to Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate, highlights the diverse chemical properties and potential applications of these compounds in various scientific domains (Dovlatyan et al., 2004).

Application in Antibacterial Activities

Studies have shown that derivatives of Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibit significant antibacterial activities. This is particularly evident against pathogens like Xanthomonas oryzaepv. pv. oryzae, which cause rice bacterial leaf blight. These compounds not only demonstrate potent antibacterial potential but also enhance plant resistance against bacterial diseases (Shi et al., 2015).

Enantiomeric Separation and Detection

These compounds have been used in the enantiomeric separation and detection of 2-Arylpropionic Acids. This is particularly relevant in pharmaceutical research, where the separation of enantiomers is crucial for the development of safe and effective drugs (Fukushima et al., 1997).

Photophysical Properties

Research into the photophysical properties of thiazoles with sulfur-containing groups, similar to Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate, has been conducted. These studies are crucial for the development of fluorescent molecular probes in biological and material sciences (Murai, Furukawa, & Yamaguchi, 2018).

Carbonic Anhydrase Inhibitors

Compounds in this chemical category have been investigated as carbonic anhydrase inhibitors, which have applications in medical research, especially in the development of antiglaucoma drugs (Casini et al., 2003).

properties

IUPAC Name

methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O6S3/c1-7-10(11(16)21-2)22-12(14-7)15-24(19,20)9-5-3-8(4-6-9)23(13,17)18/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCBBHDQJQXXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate

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